3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrol-2-one derivative characterized by distinct substituents:
- 4-isopropoxy-3-methylbenzoyl at position 4, contributing steric bulk and lipophilicity.
- Pyridin-3-ylmethyl at position 1, introducing a basic nitrogen center that may enhance solubility and target binding.
- 3,4,5-Trimethoxyphenyl at position 5, a moiety often associated with tubulin-binding activity in anticancer agents .
Properties
CAS No. |
369399-30-4 |
|---|---|
Molecular Formula |
C30H32N2O7 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H32N2O7/c1-17(2)39-22-10-9-20(12-18(22)3)27(33)25-26(21-13-23(36-4)29(38-6)24(14-21)37-5)32(30(35)28(25)34)16-19-8-7-11-31-15-19/h7-15,17,26,33H,16H2,1-6H3/b27-25+ |
InChI Key |
BRKAGFMCNCWJPJ-IMVLJIQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)/O)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)O)OC(C)C |
Origin of Product |
United States |
Biological Activity
The compound 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one (CAS No. 505079-87-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant research findings.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of 512.6 g/mol . The structure includes multiple functional groups, including hydroxyl, methoxy, and isopropoxy groups, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 512.6 g/mol |
| CAS Number | 505079-87-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed through reactions such as acylation and alkylation.
Antitumor Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. The compound has shown efficacy against various cancer cell lines by inhibiting critical pathways involved in cell proliferation and survival.
- Mechanism of Action : The compound may exert its antitumor effects by inhibiting kinases such as Aurora-A and EGFR, which are pivotal in tumor growth and metastasis .
Anti-inflammatory Effects
Inflammation plays a crucial role in numerous diseases, including cancer and autoimmune disorders. Studies have suggested that the compound exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines.
- Research Findings : A study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. The compound has shown promising activity against various bacterial strains.
- Case Study : In a recent investigation, the compound exhibited bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 4 µg/ml .
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs and their differentiating features are summarized below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
